Cas no 50800-92-5 (2-(4-Methoxyphenoxy)ethylamine)

2-(4-Methoxyphenoxy)ethylamine structure
50800-92-5 structure
Product Name:2-(4-Methoxyphenoxy)ethylamine
CAS No:50800-92-5
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD00052978
CID:373567
PubChem ID:1797793
Update Time:2025-04-19

2-(4-Methoxyphenoxy)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenoxy)ethanamine
    • 2-(4-Methoxyphenoxy)ethylamine
    • 2-(4-Methoxyphenoxy)-1-ethanamine
    • Ethanamine,2-(4-methoxyphenoxy)-
    • 2-(2-PHENYL-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-1-YL)ETHANOL
    • 2-(4-Methoxy-phenoxy)-aethylamin
    • 2-(4-methoxy-phenoxy)-ethylamine
    • 2-(4-Methoxyphenoxy)ethylaMine, Tech.
    • 2-(4-Methoxyphenoxy)ethylaminehydrochloride,tech.
    • 2-Amino-1-(4-methoxy-phenoxy)-aethan
    • 4-Methoxy-1-(2-amino-aethoxy)-benzol
    • BUTTPARK 4357-33
    • O-Methyl-O'-(2-amino-aethyl)-hydrochinon
    • RARECHEM AL BW 0366
    • 1-(2-Aminoethoxy)-4-Methoxybenzene
    • 2-(4-methoxyphenoxy)ethan-1-amine
    • Ethanamine, 2-(4-methoxyphenoxy)-
    • ZERO/005065
    • Maybridge3_000601
    • Oprea1_443993
    • PKCBB_00881
    • 2-(4-methoxy-phenoxy)ethylamine
    • 2-(4-methoxyphenoxy) ethylamine
    • YXRCDWIZAGWUBL-UHFFFAOYSA-N
    • 2-(4-methoxyphenyloxy)
    • MDL: MFCD00052978
    • Inchi: 1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
    • InChI Key: YXRCDWIZAGWUBL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)CCN

Computed Properties

  • Exact Mass: 167.09500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • Tautomer Count: Not determined
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 38-40°C
  • Boiling Point: 283.4 ℃ at 760 mmHg
  • Flash Point: 136℃
  • PSA: 44.48000
  • LogP: 1.73300
  • Solubility: Not determined

2-(4-Methoxyphenoxy)ethylamine Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: 36/37/38-41-22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: C
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26-S36/37/39

2-(4-Methoxyphenoxy)ethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Methoxyphenoxy)ethylamine Pricemore >>

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2-(4-Methoxyphenoxy)ethylamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:50800-92-5)2-(4-METHOXYPHENOXY)ETHYLAMINE
Order Number:sfd6836
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:50800-92-5)2-(4-METHOXYPHENOXY)ETHYLAMINE
sfd6836
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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